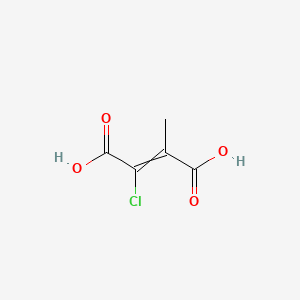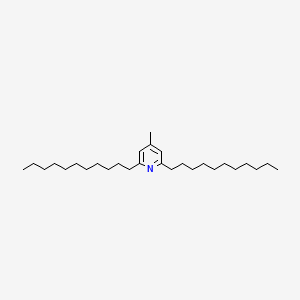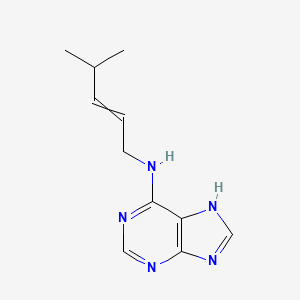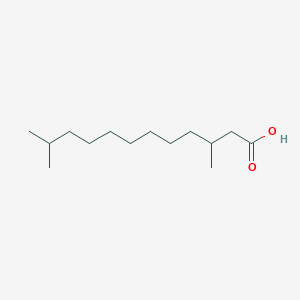![molecular formula C13H10N4O5 B12558745 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is a complex organic compound that features both hydrazone and nitro functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both carboxyl and nitro groups makes it a versatile molecule for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium typically involves the condensation reaction between 2-carboxyphenylhydrazine and 4-nitrobenzaldehyde. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Ester or amide derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity .
Biology and Medicine
These complexes can be explored for their biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Mecanismo De Acción
The mechanism of action of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound shares a similar hydrazone structure but differs in the substituents on the aromatic ring.
2-(carboxyphenyl)iminodiacetate: This compound has a similar carboxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium lies in its combination of hydrazone and nitro functional groups, which provide a versatile platform for further chemical modifications and applications. Its ability to form stable metal complexes also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)11-3-1-2-4-12(11)14-15-16(20)9-5-7-10(8-6-9)17(21)22/h1-8,14H,(H,18,19)/b16-15- |
Clave InChI |
QVFXRTPPDKOIOY-NXVVXOECSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)[N+](=O)[O-])\[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)


![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)

![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
